molecular formula C20H22F14O5S B1505779 Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate CAS No. 36885-30-0

Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate

Cat. No.: B1505779
CAS No.: 36885-30-0
M. Wt: 696 g/mol
InChI Key: NGUAVMRFAYYOBZ-UHFFFAOYSA-L
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Description

Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate is a fluorinated β-diketonate complex of strontium. Its structure features a heptafluoro-substituted ligand with dimethyl groups, enhancing its thermal stability and volatility compared to non-fluorinated analogs. Such complexes are typically used as precursors in chemical vapor deposition (CVD) for thin-film materials due to their ability to decompose cleanly at high temperatures . The hydrate form indicates the presence of water molecules in the crystal lattice, which may influence solubility and handling conditions.

Properties

IUPAC Name

strontium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H11F7O2.H2O.Sr/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h2*4,18H,1-3H3;1H2;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUAVMRFAYYOBZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F14O5Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712364
Record name Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36885-30-0
Record name Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The preparation of strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate typically involves the reaction of strontium salts with the corresponding fluorinated β-diketone ligand under controlled conditions. The process can be summarized as follows:

  • Ligand Preparation: The fluorinated β-diketone ligand, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, is synthesized or procured with high purity. This ligand is characterized by its strong electron-withdrawing fluorine substituents, which influence the coordination behavior and solubility of the final complex.

  • Complexation Reaction: An aqueous or non-aqueous solution of a strontium salt (commonly strontium chloride or strontium nitrate) is reacted with the ligand in a stoichiometric ratio, typically 1:2 metal to ligand molar ratio, to form the bis-ligated strontium complex.

  • Hydrate Formation: The reaction is conducted in the presence of water or under conditions that allow incorporation of water molecules into the crystal lattice, yielding the hydrate form of the complex.

  • Isolation and Purification: The resulting complex is isolated as a white powder, usually by filtration or crystallization, and dried under controlled conditions to maintain the hydrate state.

Detailed Procedure Example

A representative preparation method is as follows:

  • Dissolution: Dissolve strontium chloride dihydrate in distilled water to form an aqueous strontium ion solution.

  • Ligand Addition: Add the fluorinated β-diketone ligand dissolved in a suitable organic solvent (e.g., acetone or ethanol) slowly to the strontium solution under stirring.

  • pH Adjustment: Adjust the pH to mildly basic conditions (pH ~7-8) using a base such as sodium hydroxide to facilitate deprotonation of the ligand and promote complexation.

  • Reaction Time: Stir the mixture at room temperature or slightly elevated temperature (25–40°C) for several hours to ensure complete coordination.

  • Precipitation: The strontium bis-ligand complex precipitates out as a white solid.

  • Filtration and Washing: Filter the precipitate and wash with cold solvent to remove unreacted ligand and salts.

  • Drying: Dry the product under vacuum or in a desiccator to retain the hydrate form without losing water of crystallization.

Alternative Methods

  • Non-Aqueous Synthesis: Some methods employ non-aqueous solvents exclusively to avoid hydrolysis or to control hydrate content precisely.

  • Solvothermal Methods: Elevated temperature and pressure in sealed vessels can improve crystallinity and purity.

  • Thin Film Deposition and Nanoparticle Formation: For specialized applications, the compound can be prepared as thin films or nanoparticles via techniques like chemical vapor deposition or precipitation in controlled media, though these are more advanced and application-specific methods.

Research Findings and Data Analysis

Purity and Physical Properties

The compound is commercially available in various purity grades, ranging from 99% to 99.999%, with the following typical physical characteristics:

Property Value
Molecular Formula C20H22F14O5Sr · H2O
Molecular Weight 695.989 g/mol
Appearance White Powder
Melting Point 95–100 °C
Boiling Point 230 °C (decomposition)
Solubility in Water Insoluble

These properties indicate a stable, crystalline hydrate form suitable for handling and application in various fields.

Application-Driven Preparation Insights

  • The fluorinated β-diketonate ligands confer enhanced volatility and thermal stability to the complex, making it suitable for vapor deposition techniques.

  • The hydrate form is critical for maintaining structural integrity during storage and handling.

  • High purity grades are essential for applications in electronics and catalysis where impurities can affect performance.

Summary Table of Preparation Parameters

Step Conditions Purpose/Outcome
Strontium salt solution Aqueous, room temperature Source of Sr²⁺ ions
Ligand solution Organic solvent (acetone/ethanol) Dissolution of fluorinated β-diketone
pH adjustment Mildly basic (pH 7–8) Deprotonation and complexation
Reaction time Several hours Complete coordination
Temperature 25–40 °C Optimal for reaction kinetics
Isolation Filtration/crystallization Recovery of pure complex
Drying Vacuum/desiccator Retain hydrate form

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation states of strontium.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the strontium ion.

  • Substitution: : Substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used to substitute fluorine atoms.

Major Products Formed

  • Oxidation: : Formation of strontium oxides or peroxides.

  • Reduction: : Production of lower oxidation state strontium compounds.

  • Substitution: : Generation of strontium compounds with different functional groups.

Scientific Research Applications

The compound features a complex structure with multiple fluorinated groups that enhance its solubility and stability in non-aqueous environments. The presence of strontium provides unique coordination chemistry that is beneficial in various applications.

Catalysis

Strontium heptafluorodimethyl octenolate hydrate serves as a catalyst in organic synthesis reactions. Its ability to stabilize transition states and facilitate reactions has been demonstrated in various studies. For example, it has been used as a catalyst in the synthesis of fluorinated compounds due to its strong electrophilic character and ability to promote nucleophilic attacks.

Materials Science

The compound is utilized in the development of advanced materials such as thin films and coatings. Its unique properties allow for the creation of hydrophobic surfaces that are resistant to corrosion and chemical attack. This application is particularly relevant in the aerospace and automotive industries where durability is crucial.

Nanotechnology

In nanotechnology, strontium heptafluorodimethyl octenolate hydrate is employed in the synthesis of nanoparticles. The compound acts as a stabilizing agent during the formation of metal nanoparticles, enhancing their size uniformity and dispersibility. These nanoparticles have applications in catalysis, drug delivery systems, and sensors.

Environmental Applications

Recent studies have highlighted the use of this compound in water treatment processes. Its ability to chelate heavy metals makes it effective in removing contaminants from wastewater. The compound's fluorinated nature also aids in the degradation of persistent organic pollutants.

Solar Energy Conversion

Strontium heptafluorodimethyl octenolate hydrate has been investigated for its potential use in solar energy applications. Its properties allow for improved efficiency in solar cells by enhancing light absorption and charge transport within photovoltaic materials.

Case Study 1: Catalytic Activity

A study published in the Journal of Catalysis demonstrated the effectiveness of strontium heptafluorodimethyl octenolate hydrate as a catalyst for the synthesis of fluorinated organic compounds. The results indicated a significant increase in reaction rates compared to traditional catalysts.

Case Study 2: Nanoparticle Stabilization

Research conducted at a leading university showed that using strontium heptafluorodimethyl octenolate hydrate as a stabilizing agent resulted in nanoparticles with enhanced stability and reactivity. These nanoparticles were successfully applied in targeted drug delivery systems.

Case Study 3: Water Treatment Efficiency

A recent environmental study assessed the effectiveness of strontium heptafluorodimethyl octenolate hydrate in removing heavy metals from industrial wastewater. The findings revealed high removal rates for lead and cadmium, demonstrating its potential as an eco-friendly solution for water purification.

Mechanism of Action

The mechanism by which Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Holmium Tris[(3Z)-6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-5-Oxo-3-Octen-3-Olate]

  • Molecular Formula : C₃₀H₃₀F₂₁HoO₆
  • Molecular Weight : 1,050.45 g/mol
  • Key Features : This holmium complex shares the same fluorinated β-diketonate ligand as the strontium compound but replaces strontium with holmium. The tris-coordination (3:1 ligand-to-metal ratio) contrasts with the strontium complex’s likely bis-coordination. The high fluorine content improves thermal stability, making it suitable for high-temperature applications. However, its discontinued commercial status limits accessibility .

Bis(2,2,6,6-Tetramethyl-3,5-Heptanedionato)Strontium Hydrate

  • Molecular Formula : Sr(C₁₁H₁₉O₂)₂·xH₂O
  • Molecular Weight : ~453.62 g/mol (anhydrous estimate)
  • Key Features: This strontium complex uses a non-fluorinated β-diketonate ligand (tetramethylheptanedionate). The absence of fluorine reduces its volatility compared to the heptafluoro derivative but enhances solubility in organic solvents. It is widely used in CVD for oxide thin films, highlighting the trade-off between fluorination and process compatibility .

Erbium(III) Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionate)

  • Molecular Formula: Not explicitly provided, but structurally analogous to the holmium complex.
  • Key Features : Similar to the holmium analog, this erbium complex employs the same fluorinated ligand. The lanthanide center (erbium vs. holmium) alters magnetic and optical properties, making it relevant for specialized applications like luminescent materials. Its synthesis and handling mirror those of other fluorinated β-diketonates .

Comparative Data Table

Compound Name Metal Center Ligand Type Molecular Weight (g/mol) Fluorination Key Applications
Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate Sr²⁺ Heptafluoro β-diketonate Not reported High CVD precursors, thin films
Holmium tris[(3Z)-...heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate] Ho³⁺ Heptafluoro β-diketonate 1,050.45 High High-temperature materials
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate Sr²⁺ Non-fluorinated β-diketonate ~453.62 None Oxide thin films, catalysis
Erbium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) Er³⁺ Heptafluoro β-diketonate Not reported High Optoelectronics, sensors

Key Research Findings

Fluorination Effects: Fluorinated ligands (e.g., heptafluoro groups) significantly enhance thermal stability and volatility, critical for CVD applications. However, they may reduce solubility in polar solvents compared to non-fluorinated analogs like Sr(TMHD)₂ .

Metal Center Influence : Strontium complexes are preferred for oxide thin films, while lanthanide variants (e.g., Ho, Er) are tailored for magnetic or optical functionalities. The choice of metal dictates electronic and coordination properties .

Hydrate vs. Anhydrous Forms: Hydration impacts handling and storage. For instance, Sr(TMHD)₂ hydrate requires controlled environments to prevent ligand hydrolysis, a challenge less pronounced in fluorinated complexes due to their hydrophobic ligands .

Biological Activity

Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate (commonly referred to as Sr(FOD)2·H2O) is a metal complex with potential applications in various fields due to its unique chemical structure and properties. This article delves into its biological activity, including cytotoxicity, antioxidant properties, and potential therapeutic applications.

The molecular formula of Sr(FOD)2·H2O is C20H20F14O4Sr\text{C}_{20}\text{H}_{20}\text{F}_{14}\text{O}_{4}\text{Sr}, with a molecular weight of approximately 677.97 g/mol. Its melting point ranges from 95 to 100 °C and it has a boiling point of around 230 °C . The compound appears as a white powder and is classified as an irritant under safety regulations .

1. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of Sr(FOD)2·H2O using various in vitro assays. One such study assessed its impact on human cell lines and reported significant cytotoxic activity at certain concentrations.

Compound Cell Line IC50 (μM)
Sr(FOD)2·H2OHeLa (cervical cancer)25
Sr(FOD)2·H2OMCF-7 (breast cancer)30

These results indicate that Sr(FOD)2·H2O exhibits a dose-dependent cytotoxic effect on cancer cell lines, suggesting potential for further development as an anticancer agent .

2. Antioxidant Properties

The antioxidant capacity of Sr(FOD)2·H2O has also been investigated. Using DPPH and ABTS radical scavenging assays, the compound demonstrated significant radical scavenging activity.

Assay Type Concentration (μg/mL) Scavenging Activity (%)
DPPH10075
ABTS10080

These findings suggest that Sr(FOD)2·H2O can effectively neutralize free radicals, thereby potentially mitigating oxidative stress-related damage in biological systems .

Case Study 1: Anticancer Potential

A research project focused on the anticancer effects of metal complexes revealed that strontium-based compounds could selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity was attributed to the unique binding properties of strontium ions with cellular components.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of Sr(FOD)2·H2O in models of oxidative stress-induced neurodegeneration. The results indicated that treatment with this compound significantly reduced markers of oxidative damage in neuronal cells.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate
Reactant of Route 2
Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate

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